Tyrosine, 3-hydroxy-O-methyl-

Overview

Description

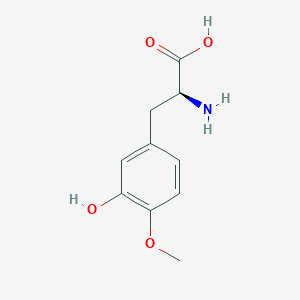

Tyrosine, 3-hydroxy-O-methyl-, also known as 3-Hydroxy-O-methyl-L-tyrosine, is a derivative of the amino acid tyrosine . It is a non-essential amino acid with a polar side group . The hydroxy group of tyrosine is able to form the ester linkage, with phosphate in particular . Phosphate groups are transferred to tyrosine residues by way of protein kinases .

Synthesis Analysis

The synthesis of 3-Hydroxy-O-methyl-L-tyrosine involves several steps. Initially, dipeptide synthesis is performed with tyrosine and methionine in the presence of triazine . Then, tripeptides are prepared by the same method with valine and alanine amino acids . New methacrylate monomers are synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .Molecular Structure Analysis

The molecular formula of 3-Hydroxy-O-methyl-L-tyrosine is C10H13NO4 . Its average mass is 211.214 Da and its monoisotopic mass is 211.084457 Da .Chemical Reactions Analysis

Tyrosine bioconjugation is an increasingly important field of research, with wide-ranging applications in areas such as therapeutics and biomaterials . Tyrosine bioconjugation can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-O-methyl-L-tyrosine include a density of 1.4±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 74.2±3.0 kJ/mol and its flash point is 223.4±28.7 °C .Scientific Research Applications

Role in Enzyme Inhibition and Disease Treatment

Alpha-Methyl-p-tyrosine, an analog of "Tyrosine, 3-hydroxy-O-methyl-," is known for its pharmacological role as an inhibitor of catecholamine synthesis. This compound inhibits the hydroxylation of tyrosine to dopa, effectively controlling hypertension and symptoms of catecholamine excess in conditions such as phaeochromocytoma. Its application extends to controlling symptoms in malignant phaeochromocytoma, highlighting its potential in disease management (Brogden et al., 1981).

Innovative Therapies for Systemic Sclerosis

Tyrosine kinase molecules, particularly in their fibrotic phase, show promise as potential therapeutic agents for systemic sclerosis. The exploration of tyrosine kinase inhibitors and other targeted therapies, such as halofuginone and basiliximab, opens new avenues for treatment. This application is based on recent insights into the key role of effector T cells and B cells in the pathogenesis of the disease (Ong & Denton, 2010).

Metabolic Studies and Liver Disease

The study of phenylalanine and tyrosine metabolism, particularly in the context of liver cirrhosis, reveals the importance of hydroxylation in the biochemical pathway. Understanding the regulation of tyrosine flux and hydroxylation offers insights into metabolic disorders and their management in conditions like liver cirrhosis and kidney disease (Tessari et al., 2010).

Biotechnological Applications

Tyrosinase, closely related to the enzymatic activities of tyrosine derivatives, has wide-ranging applications in biotechnology. Its roles in bioremediation, biosensor development, and L-DOPA synthesis demonstrate the versatility of tyrosine-related enzymes in industrial and environmental applications. This underscores the potential of tyrosinase as a biocatalyst, especially in electroenzymatic processes (Min et al., 2019).

Mechanism of Action

Target of Action

It has been used to inhibit prostaglandin e (2) production , suggesting that it may interact with enzymes involved in prostaglandin synthesis.

Biochemical Pathways

The compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) This suggests that it may be involved in the metabolism of dietary polyphenols

Pharmacokinetics

The compound exhibits interesting pharmacokinetic properties. After oral administration in rats, intact and conjugated forms of the compound were detected in the bloodstream, reaching maximum concentration in 15 minutes . The compound and its conjugates were also detected in target organs 6 hours post-administration . This indicates that the compound undergoes rapid conversion into conjugates and broadly distributes to organs with similar profiles . The absorption ratio was found to be ≥1.2% .

Result of Action

It has been suggested that the compound might contribute to the health benefits of dietary polyphenols

Action Environment

The action of the compound is influenced by the gut microbiota, which converts dietary polyphenols into this compound This suggests that the gut microbiota and diet can influence the compound’s action, efficacy, and stability

Future Directions

Hydroxy amino acids, including derivatives of tyrosine, are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . Future research may focus on the development of novel synthetic methods and applications of these compounds .

Biochemical Analysis

Biochemical Properties

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid interacts with the GPR41 receptor, with greater affinity than 4-hydroxy-3-methoxycinnamic acid . The activation of this receptor plays a crucial role in the improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Cellular Effects

The compound has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . It contributes to improved hepatic lipid metabolism via GPR41 .

Molecular Mechanism

The molecular mechanism of (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with the GPR41 receptor . The activation of this receptor leads to the stimulation of the lipid catabolism pathway, which in turn improves hepatic steatosis .

Temporal Effects in Laboratory Settings

After oral administration of (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, intact and conjugated forms of the compound in the bloodstream were detected and reached the maximum concentration in 15 minutes . The compound and its conjugates were also detected in the target organs 6 hours post-administration .

Dosage Effects in Animal Models

In Sprague-Dawley rats, orally administered (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (10 mg/kg body weight) undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Metabolic Pathways

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This conversion is facilitated by hydroxycinnamate reductase, an enzyme that acts as a heterodimeric NADH-dependent coumarate reductase .

Transport and Distribution

After oral administration, (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

Subcellular Localization

Given its broad distribution to various organs and its interaction with the GPR41 receptor , it can be inferred that the compound may be localized in various cellular compartments where these interactions occur.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPIKKZQGWJMW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963096 | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-01-8, 35296-56-1 | |

| Record name | 4-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa, 4-O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVODOPA, 4-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)